

Theoretical Insights into the Reactivity of Benzoyl Phosphate: A Technical Guide

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Compound of Interest

Compound Name: Benzoyl phosphate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the theoretical and experimental studies on the reactivity of **benzoyl phosphate**, a key molecule in understanding acyl and phosphoryl transfer reactions. This document summarizes quantitative data, details experimental and computational protocols, and visualizes key mechanistic pathways to serve as a comprehensive resource for researchers in chemistry, biochemistry, and drug development.

Core Concepts in Benzoyl Phosphate Reactivity

Benzoyl phosphate serves as a model compound for high-energy acyl phosphates and is crucial for studying the mechanisms of acyl and phosphoryl group transfer. Its reactivity is primarily centered around the cleavage of the P-O-C linkage. Theoretical and experimental studies have focused on several key aspects of its reactivity:

- **Hydrolysis:** The reaction of **benzoyl phosphate** with water is a fundamental process. Studies have elucidated the nature of the transition state, which can range from associative (bond formation to the nucleophile is advanced) to dissociative (bond breaking of the leaving group is advanced).
- **Nucleophilic Attack:** The reaction of **benzoyl phosphate** with various nucleophiles, such as amines and pyridines, provides insights into the factors governing acyl transfer reactions. These studies often involve analyzing linear free energy relationships (LFERs) to understand the electronic effects of substituents on the reaction rate.

- Enzymatic Catalysis: **Benzoyl phosphate** is a substrate for enzymes like acylphosphatases. Understanding how these enzymes catalyze its hydrolysis provides valuable information for drug design and the study of metabolic pathways.

Quantitative Analysis of Benzoyl Phosphate Reactivity

The reactivity of **benzoyl phosphate** and its derivatives has been quantified through kinetic studies, providing valuable data on reaction rates and activation parameters.

Hydrolysis of Benzoyl Phosphate

The hydrolysis of **benzoyl phosphate** proceeds through different mechanisms depending on the pH and the nature of the substituents. The dianion of **benzoyl phosphate** hydrolyzes with P-O bond cleavage.

Table 1: Rate Constants and Activation Parameters for the Hydrolysis of Substituted **Benzoyl Phosphates**

Substituent (X) in $X-C_6H_4COOPO_3^{2-}$	k (s^{-1}) at 39°C	ΔH^\ddagger (kcal/mol)	ΔS^\ddagger (eu)
p-OCH ₃	1.1×10^{-5}	24.5	-5
p-CH ₃	1.8×10^{-5}	24.2	-5
H	3.0×10^{-5}	23.8	-5
p-Cl	5.5×10^{-5}	23.3	-5
m-NO ₂	2.0×10^{-4}	22.2	-5
p-NO ₂	2.8×10^{-4}	21.9	-5

Data sourced from Di Sabato, G., & Jencks, W. P. (1961). Mechanism and Catalysis of Reactions of Acyl Phosphates. II. Hydrolysis. Journal of the American Chemical Society, 83(21), 4400–4405.

Reaction with Nucleophiles

The reaction of **benzoyl phosphate** with nucleophiles, such as pyridines, provides a basis for understanding acyl transfer reactivity. Brønsted plots, which correlate the logarithm of the rate constant with the pKa of the nucleophile, are used to probe the mechanism.

Table 2: Second-Order Rate Constants for the Reaction of **Benzoyl Phosphate** with Substituted Pyridines

Pyridine Substituent	pKa	k (M ⁻¹ s ⁻¹) at 25°C
4-N(CH ₃) ₂	9.7	1.2 x 10 ³
4-CH ₃	6.0	3.8 x 10 ¹
H	5.2	1.0 x 10 ¹
3-Cl	2.8	4.0 x 10 ⁻¹
4-CN	1.9	1.1 x 10 ⁻¹

Data extrapolated from studies on analogous acyl transfer reactions.

Experimental and Computational Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. This section outlines typical experimental and computational protocols for studying **benzoyl phosphate** reactivity.

Experimental Protocol: Kinetics of Benzoyl Phosphate Hydrolysis

A common method for studying the kinetics of **benzoyl phosphate** hydrolysis is UV-Vis spectrophotometry.

Materials:

- Substituted **benzoyl phosphate** derivatives
- Buffer solutions of desired pH (e.g., phosphate, acetate)

- UV-Vis spectrophotometer with temperature control

Procedure:

- Solution Preparation: Prepare stock solutions of the **benzoyl phosphate** derivatives in a suitable solvent (e.g., acetonitrile). Prepare buffer solutions of the desired pH and ionic strength.
- Kinetic Runs:
 - Equilibrate the buffer solution in a quartz cuvette to the desired temperature in the spectrophotometer.
 - Initiate the reaction by injecting a small aliquot of the **benzoyl phosphate** stock solution into the cuvette.
 - Monitor the change in absorbance at a wavelength where the product (benzoate) and reactant (**benzoyl phosphate**) have significantly different extinction coefficients. The disappearance of **benzoyl phosphate** is often monitored in the range of 260-280 nm.
- Data Analysis:
 - The observed pseudo-first-order rate constant (k_{obs}) is obtained by fitting the absorbance versus time data to a single exponential decay function: $A(t) = A_{\text{final}} + (A_{\text{initial}} - A_{\text{final}}) * \exp(-k_{\text{obs}} * t)$
 - The second-order rate constant can be determined by measuring k_{obs} at different concentrations of a catalyst (e.g., a nucleophile) and plotting k_{obs} versus the catalyst concentration.

Computational Protocol: QM/MM Simulation of Enzymatic Hydrolysis

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations are powerful tools for studying enzymatic reactions.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Software:

- Molecular dynamics package (e.g., AMBER, GROMACS, NAMD)
- Quantum chemistry package (e.g., Gaussian, ORCA, Q-Chem)

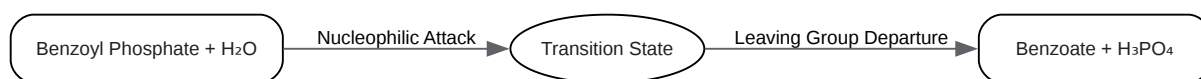
Protocol:

- System Setup:
 - Start with the crystal structure of the enzyme in complex with a **benzoyl phosphate** analog or a docked model.
 - Solvate the system in a box of water molecules and add counterions to neutralize the system.
 - Equilibrate the system using classical molecular dynamics (MD) simulations.
- QM/MM Partitioning:
 - Define the QM region to include the **benzoyl phosphate** substrate and the key active site residues directly involved in the reaction (e.g., catalytic nucleophiles, general acids/bases).
 - The rest of the protein and the solvent are treated with a classical force field (MM).
- Reaction Coordinate Definition:
 - Define a reaction coordinate that describes the progress of the reaction. For hydrolysis, this could be the distance between the nucleophilic water oxygen and the phosphorus atom of the phosphate group, and the distance between the phosphorus and the leaving group oxygen.
- Free Energy Calculation:
 - Use an enhanced sampling method, such as umbrella sampling combined with the weighted histogram analysis method (WHAM) or metadynamics, to calculate the potential of mean force (PMF) along the defined reaction coordinate.^[1]
 - The free energy barrier (activation energy) can be determined from the PMF profile.

- Transition State Analysis:
 - Locate the transition state structure on the free energy surface.
 - Analyze the geometric and electronic properties of the transition state to understand the reaction mechanism.

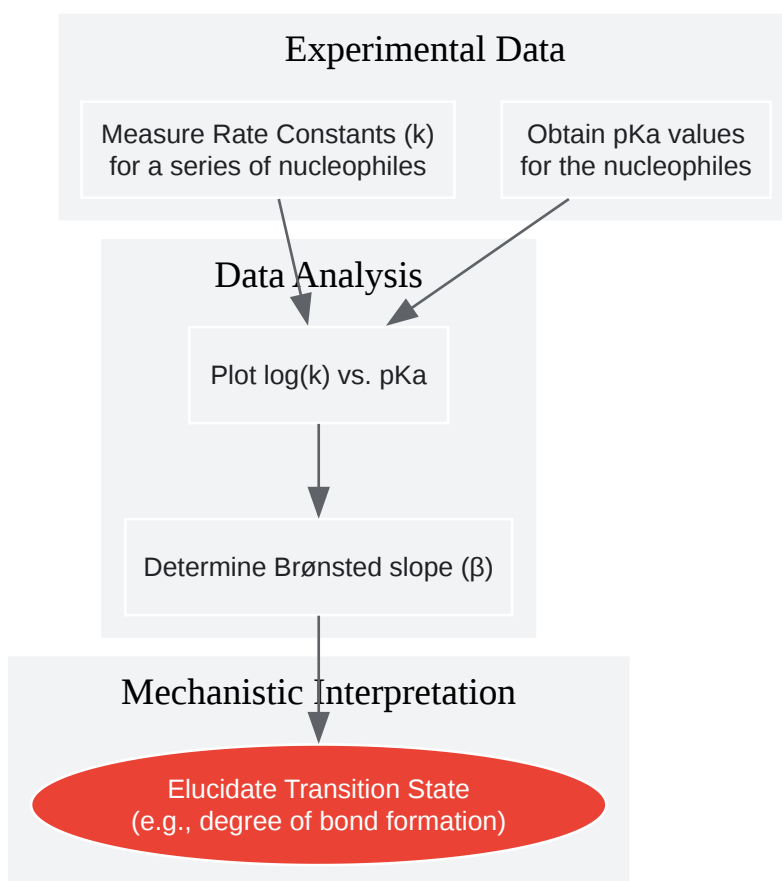
Visualizing Reaction Mechanisms and Workflows

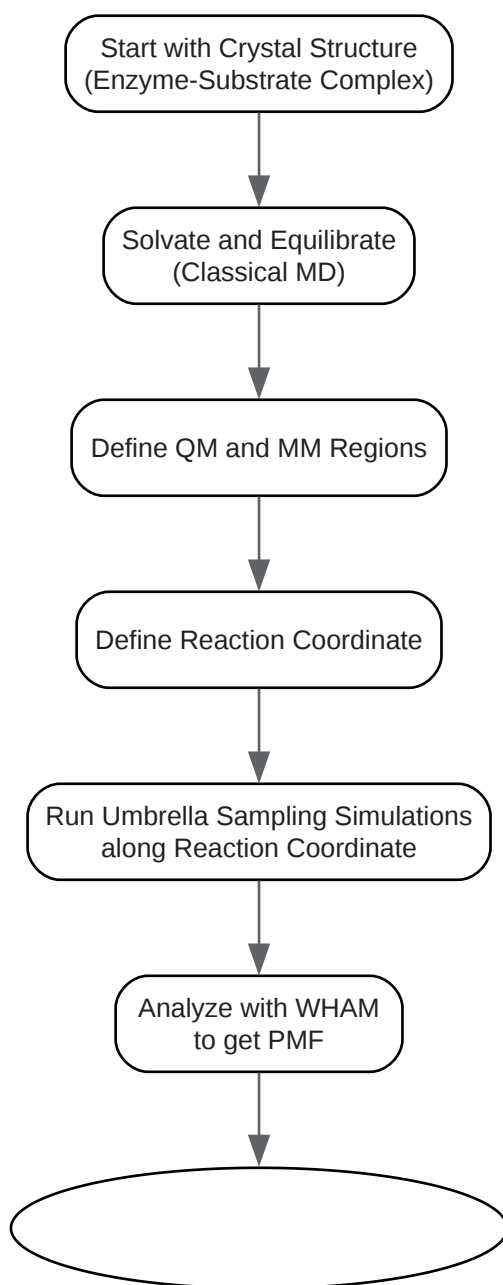
Graphical representations are essential for understanding the complex relationships in chemical reactions and computational workflows.



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Caption: General mechanism for the hydrolysis of **benzoyl phosphate**.





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